molecular formula C19H21N3O6S2 B2993456 (Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-74-6

(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2993456
CAS No.: 865159-74-6
M. Wt: 451.51
InChI Key: HQMLCNAFLDPMMD-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a sulfamoyl group at position 4. The benzamide moiety is substituted with 3,5-dimethoxy groups in the Z-configuration.

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S2/c1-26-7-6-22-16-5-4-15(30(20,24)25)11-17(16)29-19(22)21-18(23)12-8-13(27-2)10-14(9-12)28-3/h4-5,8-11H,6-7H2,1-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLCNAFLDPMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes. These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. MAO-B is involved in the metabolism of dopamine, a neurotransmitter that regulates mood and cognition.

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhances cholinergic signaling, which is beneficial for cognitive function. By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This can help to improve mood and cognition.

Biological Activity

(Z)-3,5-Dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzamide backbone
  • Dimethoxy groups at positions 3 and 5
  • A sulfamoyl group attached to a benzo[d]thiazole moiety

This unique arrangement is believed to contribute to its biological properties.

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial strains, indicating potential for use in treating infections.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity IC50 (µM) Cell Line/Target Reference
Antitumor6.26HCC827 (lung cancer)
Antitumor6.48NCI-H358 (lung cancer)
AntimicrobialVariesVarious bacterial strains
Tyrosinase Inhibition0.47Mushroom tyrosinase

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that related compounds exhibit significant antitumor activity against lung cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from 6.26 µM to 20.46 µM, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Studies : Research on benzothiazole derivatives has indicated that they can effectively inhibit the growth of various bacterial strains. The presence of functional groups such as sulfamoyl enhances their antibacterial properties, making them candidates for further exploration in infectious disease treatment .
  • Tyrosinase Inhibition : The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Studies indicate that it can competitively inhibit tyrosinase activity, which is relevant for cosmetic applications targeting hyperpigmentation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of the target compound with analogs from the literature:

Compound Core Structure Key Substituents Functional Groups Melting Point (°C) IR Peaks (cm⁻¹) Yield
Target Compound Benzo[d]thiazole 3-(2-Methoxyethyl), 6-sulfamoyl, 3,5-dimethoxybenzamide (Z) Sulfonamide, methoxy, benzamide N/A* N/A* N/A*
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl Cyano, carbonyl, NH 243–246 3,436 (NH), 2,219 (CN) 68%
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl Cyano, carbonyl, NH 213–215 3,423 (NH), 2,209 (CN) 68%
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) [1,3,4]-Thiadiazole Isoxazol-5-yl, phenyl Benzamide, carbonyl 160 1,606 (C=O) 70%
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1,3,4]-Thiadiazole 5-Acetyl-6-methylpyridin-2-yl, phenyl Benzamide, acetyl 290 1,679 (C=O), 1,605 (C=O) 80%
Key Observations:

Core Heterocycles: The target compound’s benzo[d]thiazole core distinguishes it from thiazolo-pyrimidine (11a, 11b) and [1,3,4]-thiadiazole (6, 8a) analogs. Benzo[d]thiazoles are known for metabolic stability, whereas thiadiazoles often exhibit diverse bioactivity .

Substituent Effects: The sulfamoyl group in the target compound is absent in analogs 11a–11b and 6–8a. Methoxyethyl and dimethoxybenzamide substituents in the target compound contrast with the furanyl (11a–11b) or pyridinyl (8a) moieties in analogs, influencing steric and electronic profiles.

Synthesis :

  • Analogs 11a–11b were synthesized via condensation reactions with sodium acetate and acetic anhydride , while thiadiazole derivatives (6, 8a) required hydroxylamine hydrochloride or active methylene compounds . The target compound likely follows a similar multi-step protocol but with sulfamoyl-specific intermediates.

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfamoyl group would exhibit S=O stretches (~1,150–1,350 cm⁻¹), absent in analogs 11a–11b (CN ~2,200 cm⁻¹) and 6–8a (C=O ~1,600–1,700 cm⁻¹) .
  • NMR : The methoxyethyl group in the target compound would show distinct δ 3.2–3.5 ppm (OCH2CH3) and δ 1.8–2.2 ppm (CH2CH3) signals, unlike the aromatic protons in analogs 11a–11b (δ 6.5–8.0 ppm) .
  • Melting Points : The target compound’s melting point is expected to differ significantly due to its polar sulfamoyl group, which may increase crystalline stability compared to analogs 11a (243–246°C) or 8a (290°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.